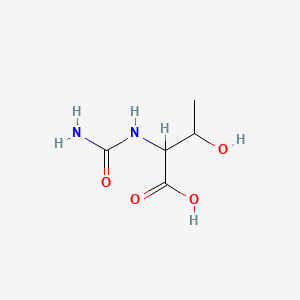

3-Hydroxy-2-ureido-butyric acid

Description

Contextualization within Butyric Acid Derivatives Research

Butyric acid, a short-chain fatty acid, and its derivatives are the focus of extensive research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anti-neoplastic properties. ontosight.ainih.govnih.gov Scientists have explored how modifications to the basic butyric acid structure can enhance or alter its therapeutic potential. ontosight.aimarketresearchintellect.com For instance, the creation of prodrugs like pivalyloxymethyl butyrate (B1204436) (AN-9) was shown to deliver butyric acid more effectively intracellularly. nih.gov The overarching goal of this research field is to develop novel compounds with improved stability, bioavailability, and specific targeting capabilities for conditions such as gastrointestinal diseases, cancer, and metabolic disorders. nih.govmarketresearchintellect.com

3-Hydroxy-2-ureido-butyric acid fits within this context as a specialized derivative. While not a simple ester or salt, its core structure is derived from a hydroxylated form of butyric acid, placing it within the broader family of modified butyrates being investigated for their physiological effects. Research into butyric acid derivatives has demonstrated the value of creating new molecular forms to overcome the limitations of butyric acid itself, such as its short half-life in the body. nih.gov

Significance of Hydroxyl and Ureido Functional Group Configurations in Biomolecular Systems

The specific biological activities of this compound are intrinsically linked to its two key functional groups: the hydroxyl (-OH) group and the ureido (–NH–C(=O)–NH₂) group.

The hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom and is attached to a carbon backbone. libretexts.org This group is polar, meaning the electrons are not shared equally, which allows it to form hydrogen bonds with other polar molecules, including water. khanacademy.orglibretexts.org This property is crucial for the solubility and interaction of molecules in biological systems. Hydroxyl groups are fundamental components of many biological molecules, including carbohydrates, some amino acids, and nucleic acids. libretexts.orglumenlearning.com

The ureido group is also significant. Its structure allows it to participate in hydrogen bonding, which can influence how the molecule interacts with the active sites of enzymes, potentially modulating their function. The presence of this group is the result of carbamoylation, a modification that has been a subject of scientific interest, particularly in the context of how it alters the function of amino acids and proteins.

The combination of these two functional groups on a butyric acid framework creates a molecule with a unique potential for biological interactions, distinguishing it from both simple butyric acid and other derivatives.

Overview of Academic Research Trajectories Focused on the Chemical Compound

Academic research on this compound has centered on its unique structure and potential biochemical roles. As a carbamoylated derivative of the amino acid threonine, it is of interest in studies related to amino acid metabolism. Foundational studies have established the importance of carbamoylation in biological systems, and research has elucidated how this modification can impact protein structure and function.

Investigations into this compound itself have focused on several key areas:

Structural Characterization : Standard analytical techniques are employed to confirm the compound's identity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the structure, while Mass Spectrometry (MS) confirms its molecular weight. High-Performance Liquid Chromatography (HPLC) is utilized to determine its purity.

Synthesis : Laboratory-scale synthesis typically involves the reaction of L-threonine with urea (B33335) in an aqueous solution at elevated temperatures. This process facilitates the formation of the characteristic ureido group.

Biochemical and Metabolic Investigations : Research explores how the compound intersects with metabolic pathways. Studies suggest that carbamoylated amino acids can interfere with protein synthesis and transamination reactions. There is also interest in its potential to modulate enzyme activity and influence fatty acid metabolism, which could have implications for metabolic disorders.

Research Data Summary

The following tables provide a summary of key data related to this compound.

Table 1: Chemical and Analytical Profile

| Property | Details |

|---|---|

| IUPAC Name | 3-Hydroxy-2-ureidobutanoic acid |

| Molecular Formula | C₅H₁₀N₂O₄ |

| Molecular Weight | 162.14 g/mol scbt.com |

| Key Functional Groups | Hydroxyl (-OH), Ureido (–NH–C(=O)–NH₂), Carboxylic Acid (-COOH) |

| Primary Analytical Methods | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) |

Table 2: Comparative Analysis of Related Compounds

| Compound | Key Features | Primary Research Focus |

|---|---|---|

| This compound | Contains hydroxyl and ureido groups on a butyric acid backbone. | Antimicrobial and anti-inflammatory activity, modulation of enzyme activity. |

| Butyric acid | A short-chain fatty acid. | Anti-inflammatory effects, gut health, potential anti-cancer properties. nih.govmarketresearchintellect.com |

| N-carbamoyl-threonine | An amino acid (threonine) modified with a ureido group. | Limited data on specific biological activity compared to other derivatives. |

| Pivalyloxymethyl butyrate (AN-9) | A prodrug designed to deliver butyric acid. | Anti-neoplastic agent, cytodifferentiation and proliferation inhibition. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNXAWFLEXAACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Laboratory-Scale Synthesis Strategies for 3-Hydroxy-2-ureido-butyric Acid

The construction of this compound in a laboratory setting fundamentally involves the formation of a ureido group on an amino acid backbone. This requires precise control over reaction conditions to achieve the desired product while minimizing side reactions.

The synthesis of a ureido acid from its corresponding amino acid can be approached through condensation reactions. A primary method involves the reaction of an amino acid, in this case, L-Threonine, with a source of the carbamoyl (B1232498) group. While direct condensation with urea (B33335) is possible, it often requires elevated temperatures and can lead to a mixture of products. A more controlled and common laboratory approach involves the reaction of the amino acid with an isocyanate, or more frequently, with an alkali metal cyanate (B1221674) (like potassium cyanate) in a weakly acidic aqueous solution.

This process, known as carbamoylation, proceeds via the nucleophilic attack of the amino group of L-Threonine on cyanic acid (HNCO), which exists in equilibrium with the cyanate salt in the solution. The resulting product is the desired ureido acid. The presence of the β-hydroxy group in L-Threonine adds complexity, requiring conditions that avoid side reactions such as elimination or rearrangement.

Successful synthesis hinges on the careful optimization of several key parameters. The interplay between these factors determines the reaction's yield and purity.

Temperature Control: Temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also promote the decomposition of the starting materials or the product. For instance, L-Threonine can undergo degradation, and urea can decompose to ammonia (B1221849) and isocyanic acid. A moderate temperature is typically employed to find a balance between reaction efficiency and compound stability.

Molar Ratios: The stoichiometry of the reactants is crucial for driving the reaction towards the desired product. An excess of the carbamoylating agent (e.g., potassium cyanate) is often used to ensure the complete conversion of the L-Threonine. However, a large excess can complicate the purification process, necessitating a carefully determined ratio for optimal results.

pH Control: The pH of the reaction medium must be meticulously controlled. The reaction of an amino acid with cyanate proceeds most efficiently under weakly acidic to neutral conditions. This pH range ensures that a sufficient concentration of the amino group is in its unprotonated, nucleophilic form without causing significant hydrolysis of the cyanate.

Modern organic synthesis offers a variety of advanced techniques to achieve greater control over the formation of complex butyric acid derivatives. These methods are designed to improve yields, enhance stereoselectivity, and allow for the synthesis of molecules that are difficult to produce using traditional methods. biointerfaceresearch.com For compounds with multiple functional groups like this compound, protecting group strategies are often essential. The hydroxyl and carboxylic acid groups of L-Threonine may be temporarily protected to prevent them from participating in unwanted side reactions during the formation of the ureido group. Following the key condensation step, these protecting groups are removed to yield the final product.

Furthermore, modifications of classic reactions, such as the Wolff-Kishner reduction, demonstrate how procedural changes can significantly improve outcomes. wikipedia.org The Huang Minlon modification, for example, uses a higher boiling point solvent and removes water during the reaction, which shortens reaction times and dramatically increases yields for certain carbonyl reductions. wikipedia.org Such principles of procedural optimization are broadly applicable in the synthesis of complex organic molecules.

Enzymatic and Biocatalytic Approaches in 3-Hydroxybutyric Acid Synthesis

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering unparalleled stereospecificity and milder reaction conditions. While direct enzymatic synthesis of this compound is not widely documented, the enzymatic production of its structural precursors, specifically amino- and hydroxy-butanoic acids, is well-established.

Enzymes are highly effective in catalyzing stereospecific reactions, which is particularly valuable for producing chiral molecules like amino and hydroxy acids. nih.gov

A systems biocatalysis approach has been successfully used for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid. acs.orgresearchgate.net This method employs a one-pot cyclic cascade that couples an aldol (B89426) reaction with a stereoselective transamination, using a pyruvate (B1213749) aldolase (B8822740) and either an S- or R-selective transaminase. acs.orgresearchgate.net This system can achieve high yields (86% to >95%) and excellent enantiomeric excess (>99%). acs.orgresearchgate.net

Threonine aldolases are another class of powerful enzymes used for asymmetric carbon-carbon bond formation. researchgate.net They catalyze the aldol condensation of glycine (B1666218) with various aldehydes to produce β-hydroxy-α-amino acids, offering excellent control over the stereochemistry at the α-carbon. researchgate.net Additionally, all four stereoisomers of 3-amino-2-hydroxybutanoic acid have been synthesized from lactone precursors derived from sugars, demonstrating the feasibility of achieving complete stereocontrol through multi-step stereospecific reactions. gnu.ac.kr

Table 1: Examples of Biocatalytic Systems for Hydroxy/Amino Acid Synthesis

| Enzyme System | Starting Materials | Product | Key Advantages |

| Pyruvate Aldolase & Transaminase Cascade acs.orgresearchgate.net | Formaldehyde, Alanine (B10760859) | (S)- or (R)-2-amino-4-hydroxybutanoic acid | High yield (>86%), excellent stereoselectivity (>99% ee), one-pot reaction. |

| L-Threonine Aldolase (L-TA) researchgate.net | Glycine, Aldehydes | β-Hydroxy-α-amino acids | Complete stereocontrol at the α-carbon. |

| 2-Oxoglutarate-Dependent Hydroxylase nih.gov | L-His, L-Gln | l-threo-β-Hydroxy-His, l-threo-β-Hydroxy-Gln | Highly specific hydroxylation of amino acids. |

Coupled enzyme systems provide an efficient route for synthesizing α-hydroxy-carboxylic acids from readily available α-amino acids. epo.org This transformation can be catalyzed by a system involving an amino acid deaminase (which converts the amino acid to an α-keto acid) and a lactate (B86563) dehydrogenase (which reduces the keto acid to the final α-hydroxy acid). epo.orggoogle.com This method is advantageous as it can produce either the R- or S-isomer with high enantiomeric purity by selecting the appropriate dehydrogenase. epo.org

The starting materials for these enzymatic processes, α-amino acids, are often inexpensive and readily available. epo.org The use of amino acid deaminases or oxidases to first produce the intermediate α-keto carboxylic acids is a key step in these multi-enzyme cascades. epo.org Furthermore, serine carboxypeptidases have been identified as useful catalysts for the resolution of racemic α-tertiary ester substrates, providing another enzymatic route to homochiral α-hydroxy carboxylic acids. nih.gov

Enantioselective Resolution Processes in the Synthesis of Hydroxybutyrate Esters

The stereochemistry of this compound is critical for its biological function, necessitating enantiomerically pure precursors. The synthesis of chiral hydroxybutyrate esters, key building blocks, is often achieved through enantioselective methods rather than classical resolution of a racemic mixture.

One prominent method is the asymmetric hydrogenation of 3-oxobutanoate esters. google.com This process utilizes a chiral catalyst to stereoselectively reduce the ketone, yielding a high enantiomeric excess of one isomer. For instance, using a ruthenium complex catalyst allows for the synthesis of (R)-3-hydroxybutyrate esters with excellent purity. google.com The reaction is typically carried out under hydrogen pressure in an organic solvent. google.com The efficiency of this method, providing enantiomeric excess (ee) values greater than 90%, makes it a valuable route for producing the desired chiral intermediate. google.com

Another approach involves utilizing naturally occurring chiral molecules. (R)-(-)-methyl 3-hydroxybutanoate can be synthesized from poly-β-hydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms. orgsyn.org This method leverages the inherent chirality of the biopolymer to produce the enantiomerically pure ester. orgsyn.org

Below is a table summarizing typical reaction conditions for the asymmetric hydrogenation of a 3-oxobutanoate ester.

Table 1: Asymmetric Hydrogenation for (R)-3-hydroxybutyrate Ester Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Substrate | 3-Oxobutanoic acid ester | google.com |

| Catalyst | Ruthenium complex catalyst | google.com |

| Molar Ratio (Substrate:Catalyst) | 1 : 0.0005 to 1 : 0.005 | google.com |

| Hydrogen Pressure | 1–20 bar | google.com |

| Temperature | 20–80 °C | google.com |

| Reaction Time | 12–24 hours | google.com |

| Resulting Enantiomeric Excess (ee) | > 90% | google.com |

Chemical Reactivity and Derivative Formation of this compound

The chemical behavior of this compound is dictated by its principal functional groups: the secondary hydroxyl (-OH) group and the ureido (-NH-CO-NH₂) moiety. These sites allow for a range of chemical transformations, leading to the formation of various derivatives.

The secondary hydroxyl group on the third carbon of the butyric acid chain is susceptible to oxidation. This reaction converts the alcohol functionality into a ketone, yielding the corresponding carbonyl compound, 3-oxo-2-ureido-butyric acid. This transformation can be achieved using various common oxidizing agents. Standard reagents for this type of oxidation include chromium-based compounds like chromium trioxide or permanganates such as potassium permanganate (B83412). The specific conditions would be selected to ensure compatibility with the ureido and carboxylic acid groups present in the molecule.

The reverse transformation, the reduction of a carbonyl intermediate like 3-oxo-2-ureido-butyric acid, is a key reaction to form the hydroxyl functionality. This reduction of the ketone at the C-3 position regenerates the secondary alcohol of this compound. This process typically employs hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are capable of selectively reducing ketones and aldehydes.

Table 2: Transformation between Hydroxyl and Carbonyl Forms

| Starting Material | Reagent(s) | Product | Transformation | Source |

|---|---|---|---|---|

| This compound | Potassium permanganate or Chromium trioxide | 3-Oxo-2-ureido-butyric acid | Oxidation |

| 3-Oxo-2-ureido-butyric acid | Sodium borohydride or Lithium aluminum hydride | this compound | Reduction | |

The ureido group possesses nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to participate in substitution reactions. The terminal amino group (-NH₂) can act as a nucleophile, reacting with various electrophiles. Conversely, the ureido group itself can be the target of nucleophilic attack by stronger nucleophiles, such as amines and thiols. Such reactions can lead to the formation of more complex, substituted urea derivatives, where one or more hydrogens on the ureido nitrogen atoms are replaced by other functional groups. jocpr.com

Building upon the reactivity of the ureido group, a variety of substituted derivatives can be synthesized. For example, reacting this compound with an isocyanate could lead to a disubstituted urea. Alternatively, activating the ureido moiety could allow for reactions with nucleophiles like various amines or alcohols. nih.govrsc.org

The successful synthesis of these new derivatives requires thorough chemical characterization to confirm their structures. A combination of spectroscopic and analytical techniques is employed for this purpose. jocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework and confirm the addition of new substituents. Infrared (IR) spectroscopy helps to identify key functional groups, such as C=O, N-H, and O-H stretches. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the new compound, confirming its elemental composition.

Table 3: Characterization Methods for Substituted Ureido Derivatives

| Derivative Type | Synthetic Precursor(s) | Characterization Techniques | Source |

|---|---|---|---|

| N-Aryl Ureido Derivative | This compound + Aryl isocyanate | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | jocpr.com |

| N-Alkyl Ureido Derivative | This compound + Alkyl isocyanate | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | jocpr.com |

| Thioureido Derivative | this compound + Isothiocyanate | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | |

Analytical Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic Methodologies for Structural Confirmation of 3-Hydroxy-2-ureido-butyric Acid

Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. By probing the interactions of electromagnetic radiation with the molecule, these methods provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Assignments for Functional Group Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for confirming the structural identity of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, coupled to the protons of the adjacent methyl group and the proton at C2. The proton at C2, adjacent to both the ureido and carboxylic acid groups, would also present as a multiplet. The methyl group protons would likely appear as a doublet. The protons of the ureido (-NH-CO-NH₂) and carboxylic acid (-COOH) groups would appear as broader signals, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the ureido and carboxylic acid groups would resonate at the downfield end of the spectrum (typically 160-180 ppm). The carbons attached to the electronegative oxygen (C3) and nitrogen (C2) atoms would appear in the midfield region, while the methyl carbon (C4) would be found at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on the analysis of structurally similar compounds like 2-hydroxybutyric acid and 3-hydroxybutyric acid.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-13 (broad s) | 175-185 |

| CH(NHCONH₂) | 4.0-4.5 (d) | 55-65 |

| CH(OH) | 3.8-4.3 (m) | 65-75 |

| CH₃ | 1.1-1.3 (d) | 15-25 |

| NHCONH₂ | 5.5-7.5 (broad s) | 158-165 |

Infrared (IR) Spectroscopy for Characterization of Hydroxyl, Ureido, and Carboxylic Acid Moieties

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key moieties.

The presence of the carboxylic acid is confirmed by a very broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹, which overlaps with C-H stretching signals. docbrown.info A strong C=O stretching vibration for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹. docbrown.info The hydroxyl (-OH) group also contributes to the broad O-H stretch. The ureido group presents several characteristic bands: N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, and the ureido carbonyl (amide I band) C=O stretch is observed around 1640-1680 cm⁻¹. The presence of these distinct bands in an IR spectrum provides strong evidence for the molecular structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Ureido | N-H stretch | 3300-3500 |

| Ureido | C=O stretch (Amide I) | 1640-1680 |

Chromatographic and Mass Spectrometric Approaches for Purity and Metabolite Analysis

Chromatographic and mass spectrometric methods are essential for separating this compound from complex mixtures, assessing its purity, and identifying it as a metabolite in biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of a synthesized compound. For a polar molecule like this compound, a reversed-phase HPLC method is often employed. This typically involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer (often acidified with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. google.com The compound is detected as it elutes from the column, most commonly by a UV detector. The purity is then assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for the Analysis of Hydroxy Organic Acids

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying metabolites in complex biological matrices like plasma or serum. nih.govdergipark.org.tr After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization) and detected by the mass spectrometer. In tandem MS, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for accurate quantification even at very low concentrations. dergipark.org.tr This method is ideal for studying the metabolic profile of this compound in biological systems.

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Typical Setting |

|---|---|

| Chromatography | Reversed-phase or HILIC |

| Mobile Phase | Acidified Water/Acetonitrile gradient |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| MS/MS Transition | Predicted [M-H]⁻ → fragment ions |

| Run Time | 3-10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) in the Analysis of Related Hydroxy Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like hydroxy acids, a chemical derivatization step is necessary to increase their volatility. lipidmaps.org A common approach is silylation, where active hydrogens (from hydroxyl and carboxyl groups) are replaced with trimethylsilyl (B98337) (TMS) groups. lipidmaps.org The derivatized analyte is then separated on a capillary GC column (e.g., HP-5MS) and detected by a mass spectrometer. lipidmaps.org GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural identification. This method is widely applied for the quantitative analysis of various hydroxy acids in clinical and research settings. nih.govresearchgate.net

Table 5: General GC-MS Parameters for Derivatized Hydroxy Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | HP-5MS (or similar non-polar column) |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 290°C) lipidmaps.org |

| Ionization Mode | Electron Impact (EI) |

| MS Detection | Scan or Selected Ion Monitoring (SIM) lipidmaps.org |

Biochemical Roles and Metabolic Pathway Interactions

Mechanisms of Enzyme Modulation by 3-Hydroxy-2-ureido-butyric Acid

The presence of the ureido group is central to the biological activity of this compound, enabling it to interact with enzyme active sites and influence their catalytic function.

The ureido group of this compound can participate in hydrogen bonding with the active sites of enzymes. This interaction is a key mechanism through which the compound can modulate enzyme activity. nih.gov Research on analogous amino acid ureido derivatives has shed light on this phenomenon. For instance, studies on the inhibition of aminopeptidase (B13392206) N (APN/CD13), a zinc metallopeptidase, by various amino acid ureido compounds have demonstrated the importance of such interactions. nih.govnih.gov In these cases, the ureido group can form hydrogen bonds with amino acid residues within the enzyme's active site, contributing to the binding affinity and inhibitory potential of the molecule. nih.gov The specific geometry and electronic properties of the ureido group allow it to act as both a hydrogen bond donor and acceptor, facilitating a network of interactions that can stabilize the enzyme-inhibitor complex.

The interaction of this compound with enzyme active sites can significantly influence their kinetics and catalytic efficiency. By binding to the active site, it can act as a competitive or non-competitive inhibitor, altering the enzyme's Michaelis-Menten kinetics. Studies on amino acid ureido derivatives as inhibitors of aminopeptidase N have shown that these compounds can exhibit potent inhibitory activity, in some cases surpassing that of the known inhibitor Bestatin. nih.gov For example, the most active compound in one study, 12j, demonstrated a half-maximal inhibitory concentration (IC50) of 1.1 µM, which was considerably lower than that of Bestatin (IC50 = 8.1 µM). nih.gov This indicates a strong influence on the enzyme's catalytic function. The inhibition of aminopeptidases by such derivatives can lead to a decrease in the intracellular pool of free amino acids, a process that preferentially affects rapidly dividing cells. nih.gov

Table 1: Comparative Inhibitory Activity of Amino Acid Ureido Derivatives against Aminopeptidase N

| Compound | IC50 (µM) | Reference |

| Bestatin | 8.1 | nih.gov |

| Compound 12j | 1.1 | nih.gov |

This table illustrates the potent inhibitory effect of certain amino acid ureido derivatives on aminopeptidase N, as indicated by their low IC50 values compared to the reference inhibitor Bestatin.

Participation of this compound in Metabolic Processes

As a derivative of threonine, this compound is positioned at the crossroads of several metabolic pathways, with the potential to influence amino acid metabolism, energy homeostasis, and cellular signaling.

Emerging evidence suggests a potential role for this compound in the modulation of fatty acid metabolism and energy homeostasis. While direct studies on this specific compound are limited, research on related ureido-containing molecules provides some insights. For instance, certain ureido pyridazinone derivatives have been identified as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a key protein in the transport and metabolism of fatty acids. mdpi.com Although structurally distinct from this compound, this finding highlights the potential for the ureido moiety to interact with proteins involved in lipid metabolism. Furthermore, there are reports that oligomers of a related compound, referred to as HUBA, can regulate ketone body levels, suggesting a role in conditions such as diabetes where fatty acid oxidation and ketogenesis are prominent. This points towards a possible, though yet unconfirmed, involvement of this compound in the broader network of energy regulation.

The role of amino acids as signaling molecules that regulate cellular processes is well-established. nih.govamsterdamumc.nl They can influence key signaling pathways such as the mTOR and GCN2 pathways, which are central regulators of cell growth, proliferation, and stress responses. nih.gov While there is currently no direct evidence linking this compound to these specific pathways, its nature as an amino acid derivative suggests it could have signaling capabilities. The process of carbamoylation itself can be considered a post-translational modification that can alter the signaling functions of proteins. nih.gov For example, carbamoylation of proteins is recognized as a hallmark of aging. nih.gov The inhibition of aminopeptidases by ureido derivatives, as discussed earlier, can induce an amino acid deprivation response, which in turn activates stress-related signaling pathways like NF-κB. nih.gov This suggests an indirect mechanism by which this compound could influence cellular signaling and metabolic regulation.

Broader Metabolic Connections of Related Hydroxy and Ureido Acids

To fully comprehend the metabolic significance of this compound, it is essential to explore the broader metabolic pathways of structurally related compounds, such as hydroxy and ureido acids. These connections provide a framework for understanding its potential roles and interactions within the complex network of cellular metabolism.

Role of Beta-Hydroxybutyrate in Ketone Body Metabolism in Animals, Bacteria, and Plants

Beta-hydroxybutyrate (β-HB), or 3-hydroxybutyrate (B1226725), is a key ketone body with diverse metabolic roles across different biological kingdoms. nih.govfrontiersin.org

In Animals: In mammals, β-HB is primarily synthesized in the liver mitochondria from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.orgnih.govnih.gov It serves as a crucial alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle when glucose is scarce. wikipedia.orgnih.govwikipedia.org The synthesis pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then converted to HMG-CoA and subsequently cleaved to produce acetoacetate (B1235776). nih.govtufts.edunih.gov Finally, the enzyme β-hydroxybutyrate dehydrogenase interconverts acetoacetate and β-HB. wikipedia.orgtufts.eduwikipedia.org Beyond its role as an energy carrier, β-HB also acts as a signaling molecule, influencing processes like lipolysis, oxidative stress, and gene expression. nih.govnih.gov

In Bacteria: Many bacteria synthesize and store a polymer of β-HB called poly-β-hydroxybutyrate (PHB) as a carbon and energy reserve, particularly under nutrient-limiting conditions. nih.govfrontiersin.orgwikipedia.org This polymer can constitute a significant portion of the cell's dry weight. frontiersin.org The bacterial synthesis of β-HB for PHB involves the condensation of two acetyl-CoA molecules by β-ketothiolase, followed by a reduction to 3-hydroxybutyryl-CoA. nih.govfrontiersin.org When needed, bacteria can depolymerize PHB back to β-HB monomers, which can be utilized as a carbon and energy source. nih.gov

In Plants: The metabolism of β-HB in plants is less characterized, but its presence and the enzymes for its synthesis, such as β-ketothiolase and acetoacetyl-CoA-reductase, have been identified. nih.gov This suggests that plants have the capacity to synthesize β-HB. nih.gov Recent research indicates that β-HB may function as a regulatory molecule in plants, potentially influencing gene expression related to DNA methylation. nih.govnih.gov For instance, treating flax with exogenous β-HB led to changes in the expression of genes involved in chromatin remodeling. nih.gov

Transport Mechanisms of Hydroxybutyrate across Biological Barriers

The movement of β-hydroxybutyrate across biological membranes, such as the blood-brain barrier (BBB), is crucial for its function as an energy substrate for the brain, especially during ketosis. wikipedia.orgnih.gov This transport is not passive but is facilitated by specific carrier proteins.

Monocarboxylate transporters (MCTs) are the primary family of proteins responsible for transporting ketone bodies, including β-HB, across cell membranes. nih.govnih.gov These transporters work via a proton-coupled mechanism. researchgate.net Several MCT isoforms are expressed in various tissues, and their expression can be regulated by the metabolic state of the organism. For example, the expression and activity of MCTs in the brain are significantly higher in suckling rats, whose diet is high in fat, and during periods of starvation, to facilitate the increased uptake of ketone bodies. nih.govnih.gov

Studies in humans and animal models have shown that the transport of β-HB across the BBB is a carrier-mediated process. nih.govnih.gov While there is a non-saturable, diffusion component, the carrier-mediated system is key for efficient uptake. nih.gov The affinity of the transporter for β-HB may increase during starvation, although the maximal transport rate might decrease. nih.gov Ultimately, the influx of ketone bodies into the brain is largely determined by their concentration in the blood. nih.gov

Enzymatic Systems Involved in Hydroxybutyrate Biosynthesis and Degradation

The synthesis (ketogenesis) and breakdown (ketolysis) of β-hydroxybutyrate are controlled by a series of enzymatic reactions primarily located in the mitochondria.

Biosynthesis (Ketogenesis): This process occurs mainly in the liver. wikipedia.orgnih.gov

Thiolase (Acetyl-CoA C-acetyltransferase): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govtufts.edu

HMG-CoA Synthase: Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govtufts.edunih.gov

HMG-CoA Lyase: Cleaves HMG-CoA into acetoacetate and acetyl-CoA. nih.govtufts.edunih.gov

β-Hydroxybutyrate Dehydrogenase (BDH1): A key, reversible enzyme that reduces acetoacetate to D-β-hydroxybutyrate, using NADH as a reducing agent. nih.govtufts.eduwikipedia.org

Degradation (Ketolysis): This process occurs in extrahepatic tissues that use ketone bodies for energy. youtube.com

β-Hydroxybutyrate Dehydrogenase (BDH1): The same enzyme from biosynthesis catalyzes the reverse reaction, oxidizing D-β-hydroxybutyrate back to acetoacetate and generating NADH. nih.govyoutube.com

Succinyl-CoA:3-oxoacid CoA-transferase (SCOT or Thiophorase): This enzyme, absent in the liver, activates acetoacetate by transferring a CoA group from succinyl-CoA to form acetoacetyl-CoA. nih.govyoutube.com

Thiolase: The final step involves the cleavage of acetoacetyl-CoA by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.govyoutube.com

| Process | Enzyme | Reaction | Location |

| Biosynthesis | Thiolase | 2 Acetyl-CoA → Acetoacetyl-CoA | Liver Mitochondria |

| HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | Liver Mitochondria | |

| HMG-CoA Lyase | HMG-CoA → Acetoacetate + Acetyl-CoA | Liver Mitochondria | |

| β-Hydroxybutyrate Dehydrogenase | Acetoacetate + NADH ⇌ D-β-hydroxybutyrate + NAD+ | Liver Mitochondria | |

| Degradation | β-Hydroxybutyrate Dehydrogenase | D-β-hydroxybutyrate + NAD+ ⇌ Acetoacetate + NADH | Extrahepatic Mitochondria |

| SCOT (Thiophorase) | Acetoacetate + Succinyl-CoA → Acetoacetyl-CoA + Succinate | Extrahepatic Mitochondria | |

| Thiolase | Acetoacetyl-CoA → 2 Acetyl-CoA | Extrahepatic Mitochondria |

Intersections with Vitamin B6 Metabolism (e.g., 3-hydroxy-2-methylpyridinecarboxylate dioxygenase)

While direct metabolic intersections between β-hydroxybutyrate and Vitamin B6 are not prominently documented, connections can be inferred through shared metabolic themes. Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase is involved in the Vitamin B6 degradation pathway, specifically in breaking down the pyridine (B92270) ring. The connection to hydroxy acids like β-hydroxybutyrate is indirect, relating more broadly to the catabolism of various organic molecules that may share structural motifs or cofactors in their breakdown pathways.

Linkages to Pyrimidine (B1678525), Pantothenate, and Beta-Alanine (B559535) Metabolic Pathways

The metabolic pathways of β-hydroxybutyrate can be linked to those of pyrimidines, pantothenate, and beta-alanine through shared precursors and intermediates.

Pyrimidine Metabolism: Research in animals has shown that high levels of β-HB can alter the serum levels of components involved in pyrimidine metabolism. nih.gov The foundational precursor for both ketone body synthesis and pyrimidine synthesis is acetyl-CoA. While the pathways diverge significantly, the availability of this central metabolite can influence the flux through both routes depending on the cell's energetic and biosynthetic needs.

Pantothenate and Beta-Alanine Metabolism: Pantothenate (Vitamin B5) is a component of Coenzyme A (CoA), which is central to hydroxybutyrate metabolism. Acetyl-CoA and succinyl-CoA are key players in both the synthesis and degradation of ketone bodies. nih.govyoutube.com Beta-alanine is a precursor to pantothenate. Therefore, the metabolism of β-hydroxybutyrate is fundamentally dependent on the availability of pantothenate to form the necessary CoA thioesters. Any disruption in the pantothenate or beta-alanine supply chain would consequently impact the cell's ability to process β-hydroxybutyrate.

Alanine (B10760859) Metabolism: Studies have demonstrated a direct link between β-HB levels and the availability of the amino acid L-alanine. Elevated β-HB can decrease circulating L-alanine, which is a key substrate for gluconeogenesis (the synthesis of glucose). nih.gov This suggests that part of β-HB's glucose-lowering effect is due to its reduction of alanine availability for the liver to produce new glucose. nih.gov

Influence of Butyric Acid Derivatives on Gene Expression and Histone Acetylation

Butyric acid and its derivative β-hydroxybutyrate are not just metabolites but also potent signaling molecules that can directly influence gene expression. nih.govwikipedia.org A primary mechanism for this is through the inhibition of histone deacetylases (HDACs). wikipedia.orgnih.govyoutube.com

HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and generally suppressing gene transcription. By inhibiting class I HDACs, both butyrate (B1204436) and β-HB can increase global histone acetylation. wikipedia.orgnih.govnih.gov This "opening up" of the chromatin structure allows transcription factors to access DNA and activate gene expression.

Butyrate is considered a strong HDAC inhibitor and has been shown to have a significant impact on gene transcription, upregulating genes involved in mitochondrial function (like PGC1α and CPT1b) and antioxidant defense (like SOD2). nih.govwikipedia.org It can also suppress the expression of pro-inflammatory genes. nih.gov Studies have shown it can modulate the expression of genes like GLUT2 and IRS1 in liver cells and c-myc and c-jun in other cell lines. nih.govhrpub.org

β-Hydroxybutyrate also functions as an endogenous HDAC inhibitor, particularly at the elevated concentrations seen during fasting or a ketogenic diet. nih.govyoutube.comyoutube.com This inhibition has been linked to the increased expression of genes with protective functions, such as the brain-derived neurotrophic factor (BDNF) and the antioxidant response factor FOXO3A. wikipedia.orgyoutube.com This epigenetic regulatory role connects the metabolic state of the cell directly to the regulation of its genome, providing a mechanism for adaptation to states of energy stress. nih.gov

Comparative Biochemical and Structural Analyses with Analogous Compounds

Structural Comparisons of 3-Hydroxy-2-ureido-butyric Acid with Related Butyric Acid Derivatives

The molecular architecture of this compound sets it apart from other derivatives of butyric acid, influencing its chemical properties and biological functions.

Distinctions from Simple Hydroxy Acids (e.g., 2-Hydroxyisobutyric acid, (S)-3-Hydroxyisobutyric acid)

While sharing a butyric acid backbone, this compound possesses unique structural features that distinguish it from simpler hydroxy acids. Unlike 2-Hydroxyisobutyric acid and (S)-3-Hydroxyisobutyric acid, it contains a ureido group (-NH-CO-NH2) at the second carbon position. This nitrogen-containing functional group adds complexity and potential for hydrogen bonding that is absent in simple hydroxy acids.

2-Hydroxyisobutyric acid is characterized by a branched methyl group and a hydroxyl group at the second carbon. (S)-3-Hydroxyisobutyric acid is a chiral metabolite involved in the catabolism of valine and has its hydroxyl group at the third carbon, with a specific stereochemistry that is crucial for enzymatic recognition. nih.gov The presence of the ureido group in this compound is a key differentiator, leading to a higher predicted boiling point compared to these simpler hydroxy acids, which suggests stronger intermolecular forces.

| Compound | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C₅H₁₀N₂O₄ | Hydroxyl, Ureido, Carboxylic acid |

| 2-Hydroxyisobutyric acid | C₄H₈O₃ | Hydroxyl, Carboxylic acid, Methyl (branched) |

| (S)-3-Hydroxyisobutyric acid | C₄H₈O₃ | Hydroxyl, Carboxylic acid, Methyl |

Comparative Analysis with N-Carbamoyl-Threonine Regarding Functional Group Impact

This compound is synthesized from the reaction of L-threonine with urea (B33335). This makes it structurally related to other modified amino acids, such as N-carbamoyl-threonine. N-carbamoyl-threonine is a component of N6-carbamoyl-L-threonyladenosine (t6A), a modified nucleoside found in tRNA. nih.govnih.gov

The key distinction lies in the nature of the nitrogen-containing group and its point of attachment. In this compound, a ureido group is attached to the alpha-carbon of the butyric acid backbone. In N-carbamoyl-threonine, a carbamoyl (B1232498) group (-CO-NH2) is attached to the amino group of threonine. While both ureido and carbamoyl groups can participate in hydrogen bonding and interactions with biomolecules, their distinct structures and electronic properties can lead to different biological activities and metabolic roles. For instance, the ureido group in this compound is known to form hydrogen bonds with the active sites of enzymes, thereby influencing their function.

Relationship to Butyric Acid and its Diverse Array of Derivatives

This compound is a derivative of butyric acid, a four-carbon short-chain fatty acid. Butyric acid itself serves as a parent compound for a wide range of derivatives with diverse biological activities. nih.govmdpi.com These derivatives can be formed through various chemical modifications, such as the introduction of hydroxyl groups, as seen in 3-hydroxybutyric acid, or the attachment of other functional moieties. nih.govebi.ac.uk

The derivatives of butyric acid exhibit a broad spectrum of applications and biological effects, including anti-inflammatory and antimicrobial properties. nih.govnih.govmdpi.com For example, some butyric acid derivatives are explored for their potential in drug development and as diagnostic imaging agents. nih.govebi.ac.uk The addition of the hydroxyl and ureido groups to the butyric acid structure in this compound creates a unique molecule with its own specific set of potential biological activities that distinguish it from other members of the butyric acid family.

Comparative Analysis of Biological Activities Among Related Compounds

The structural variations among this compound and its analogs translate into differing biological effects, particularly in enzyme modulation, metabolic regulation, and antimicrobial efficacy.

Differential Effects on Enzyme Modulation and Metabolic Regulation

This compound is known to modulate enzyme activity, a function largely attributed to its ureido group, which can form hydrogen bonds with enzyme active sites. This interaction can influence enzyme kinetics and metabolic pathways. Studies suggest its potential role in managing metabolic disorders like diabetes and obesity by modulating fatty acid metabolism and energy homeostasis.

In comparison, butyric acid and its simpler derivatives, such as 3-hydroxybutyrate (B1226725) (3-HB), also play significant roles in metabolic regulation. 3-HB acts as a signaling molecule and a ligand for cell surface receptors like HCAR2 and FFAR3, which are involved in regulating lipolysis and energy expenditure. nih.gov Butyric acid itself is a well-known histone deacetylase (HDAC) inhibitor, which allows it to alter gene expression and exert anti-inflammatory effects. nih.govmdpi.com Derivatives of butyric acid have been shown to induce the expression of antimicrobial peptides and modulate cytokine release. mdpi.com

While 2-hydroxybutyric acid is associated with energy metabolism and can be an early marker for insulin (B600854) resistance, its primary role appears to be as a byproduct of amino acid catabolism and glutathione (B108866) synthesis. lmdb.ca The unique combination of a hydroxyl and a ureido group in this compound suggests a potential for a distinct mechanism of enzyme modulation compared to the HDAC inhibition of butyric acid or the receptor-mediated signaling of 3-HB. nih.govnih.gov

Comparative Antimicrobial Efficacy Against Pathogenic Strains

Research indicates that butyric acid and its derivatives possess antimicrobial properties. Butyric acid has shown inhibitory effects against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, as well as Gram-positive bacteria like Clostridium perfringens and Streptococcus species. nih.govfoodb.ca The antimicrobial activity of butyric acid derivatives can be even more potent than the parent compound against certain strains. mdpi.com For instance, tributyrin, a glyceride of butyric acid, exhibits stronger antibacterial effectiveness against gram-negative bacteria than butyric acid itself. mdpi.com Another derivative, BA–NH–NH–BA, was found to be more potent than butyric acid in suppressing the growth of a Staphylococcus aureus strain isolated from patients with atopic dermatitis. lmdb.ca

While direct studies on the antimicrobial efficacy of this compound are limited, it is suggested that compounds with similar structures exhibit antimicrobial activity against various pathogens. The proposed mechanisms for butyric acid derivatives include membrane disruption and inhibition of protein synthesis. Given the structural similarities, it is plausible that this compound could exert its own antimicrobial effects, potentially with a unique spectrum of activity.

| Compound | Target Pathogen(s) | Observed Effect |

|---|---|---|

| Butyric acid | E. coli, S. Typhimurium, C. jejuni, C. perfringens, S. pneumoniae, S. suis | Inhibits growth with varying MICs depending on the strain. foodb.ca |

| Tributyrin | Gram-negative bacteria | Stronger antibacterial effectiveness than butyric acid. mdpi.com |

| Monobutyrin | Salmonella Typhimurium, Clostridium perfringens | Inhibits growth, with efficacy influenced by lipase (B570770) addition and bacterial concentration. frontiersin.org |

| BA–NH–NH–BA | Staphylococcus aureus (from atopic dermatitis) | Higher potency in suppressing growth compared to butyric acid. lmdb.ca |

Anti-inflammatory Properties and Immunomodulatory Effects of Related Structures

The structural framework of this compound, particularly its ureido group and butyric acid backbone, suggests potential parallels with other compounds known for their influence on the immune system. Comparative analysis with these related structures provides insight into its potential biological activities. Compounds containing a ureido moiety have been recognized for their anti-inflammatory potential, which may involve the modulation of cytokine production and the promotion of regulatory T-cell activity to maintain immune balance .

A primary structural analog for comparison is butyric acid (commonly found as its conjugate base, butyrate). Butyrate (B1204436), a short-chain fatty acid, is a major metabolite of intestinal bacteria and is well-documented for its potent anti-inflammatory and immunomodulatory properties nih.govnih.gov. Research demonstrates that butyrate can significantly alter the cytokine profile in immune cells. For instance, in stimulated human monocytes, butyrate strongly suppresses the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) by inhibiting the mRNA accumulation of its p35 and p40 subunits. nih.gov Simultaneously, it dramatically increases the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.gov.

This immunomodulatory effect extends to T-lymphocytes. Butyrate has been shown to potentiate the conversion of naive T-cells into FoxP3+ regulatory T-cells, which are crucial for suppressing excessive immune responses, while concurrently suppressing IFN-γ+ T-cells nih.gov. In peripheral blood mononuclear cells stimulated with anti-CD3, butyrate treatment leads to enhanced secretion of the anti-inflammatory cytokines IL-10 and IL-4, and a reduction in the pro-inflammatory cytokines IL-2 and interferon-γ (IFN-γ) nih.gov. This effect is partly due to the suppressed IL-12 production and also to the inhibition of IL-12 receptor expression on T-cells nih.gov. Butyrate's mechanisms often involve interactions with G-protein coupled receptors, which in turn activate anti-inflammatory signaling pathways nih.gov.

For a broader comparison, other natural compounds with different core structures but potent anti-inflammatory effects, such as iridoids , offer a functional parallel. Iridoids like geniposidic acid and aucubin, isolated from plants such as Castilleja tenuiflora, exhibit significant anti-inflammatory activity mdpi.comnih.gov. Their mechanisms include the inhibition of cyclooxygenase (COX) enzymes, suppression of tumor necrosis factor-alpha (TNF-α) formation, and reduction of nitric oxide (NO) production mdpi.com. Certain iridoids and their derivatives have been shown to downregulate pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) in various cell lines researchgate.net.

The table below summarizes the comparative immunomodulatory effects of selected analogous or functionally similar compounds.

Table 1: Comparative Immunomodulatory Effects of Related Compounds

| Compound/Class | Primary Effect | Mechanism of Action | Target Cytokines/Mediators |

|---|---|---|---|

| Butyrate | Anti-inflammatory, Immunomodulatory | HDAC inhibition, GPCR activation | ↓IL-12, ↓IFN-γ, ↓IL-2, ↑IL-10, ↑IL-4 |

| Ureido Derivatives | Anti-inflammatory | Modulation of cytokine production, promotion of regulatory T-cells | General influence on cytokines |

| Iridoids (e.g., Geniposidic acid, Aucubin) | Anti-inflammatory | COX-1/COX-2 inhibition, suppression of TNF-α and NO production | ↓TNF-α, ↓NO, ↓IL-1β, ↓IL-8 |

Capacity as Biological Response Modifiers Affecting Cell Differentiation and Apoptosis

Biological Response Modifiers (BRMs) are substances that alter the body's natural response to diseases like cancer and other conditions involving the immune system. cancerquest.orgwikipedia.org They can enhance, direct, or restore the body's ability to fight disease by modulating immune responses or other cellular processes such as differentiation and apoptosis nih.govresearchgate.net.

Butyric acid serves as a significant example of a biological response modifier among the analogs of this compound. It exhibits a paradoxical effect on cell proliferation: it supports the growth of healthy intestinal epithelial cells but suppresses the hyper-proliferation characteristic of cancer cells nih.gov. A key mechanism in its anticancer activity is the induction of apoptosis (programmed cell death). Sodium butyrate has been shown to trigger apoptosis in human colonic cancer cell lines through a p53-independent pathway nih.gov. Furthermore, butyric acid induces dose-dependent apoptosis in inflamed gingival fibroblasts, a process involving DNA fragmentation, chromatin condensation, and mitochondrial injury that is dependent on caspases nih.gov.

Beyond apoptosis, butyrate's role in modulating T-cell differentiation, particularly promoting regulatory T-cells, is another hallmark of a BRM, as it reshapes the immune environment nih.gov.

Other compounds that act as signal transduction inhibitors also serve as excellent comparative examples of BRMs that influence cell differentiation and apoptosis.

Dephostatin , a tyrosine phosphatase inhibitor, was found to potentiate nerve growth factor (NGF)-induced morphological differentiation in rat pheochromocytoma PC12h cells nih.gov.

Erbstatin , an inhibitor of tyrosine kinase, induces morphological apoptosis and DNA fragmentation in various cancer cell lines, including mouse leukemia L1210 and human small cell lung cancer (SCLC) cells nih.gov.

Aristeromycin , known as an inhibitor of S-adenosylhomocysteine hydrolase, prompts erythroid differentiation in human chronic myelogenous leukemia (CML) K562 cells nih.gov.

Derivatives of other natural compounds, such as Ursolic Acid Derivative UA232 , have been developed and shown to promote tumor cell apoptosis by inducing endoplasmic reticulum stress and lysosomal dysfunction nih.gov.

The table below provides a comparative overview of the effects of these compounds on cell differentiation and apoptosis.

Table 2: Comparative Effects on Cell Differentiation and Apoptosis

| Compound | Classification | Effect | Mechanism / Cell Line |

|---|---|---|---|

| Butyric Acid | Short-Chain Fatty Acid | Induces Apoptosis | Human colonic cancer cells; Inflamed gingival fibroblasts (caspase-dependent) |

| Dephostatin | Tyrosine Phosphatase Inhibitor | Promotes Differentiation | Potentiates NGF-induced differentiation in PC12h cells |

| Erbstatin | Tyrosine Kinase Inhibitor | Induces Apoptosis | Mouse leukemia L1210 cells; Human SCLC cells |

| Aristeromycin | S-adenosylhomocysteine hydrolase inhibitor | Induces Differentiation | Erythroid differentiation in human CML K562 cells |

| UA232 | Ursolic Acid Derivative | Induces Apoptosis | Breast and cervical cancer cells (via ER stress and lysosomal dysfunction) |

Advanced Research Applications and Future Directions

Applications of 3-Hydroxy-2-ureido-butyric Acid in Fundamental Biochemical Research

The exploration of this compound in fundamental research is centered on its potential to modulate key cellular pathways involved in cell health and disease.

Investigation of Tumor Suppression Mechanisms at the Molecular Level

While direct evidence for this compound in tumor suppression is yet to be established, its structural analogue, butyric acid, is a well-documented inhibitor of cancer cell growth. Butyrate (B1204436) exerts its anticancer effects through multiple mechanisms, primarily as a histone deacetylase (HDAC) inhibitor. nih.govresearchgate.net This inhibition leads to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, such as p21, which controls cell cycle progression. nih.govresearchgate.net

Research into this compound could investigate whether it retains or modifies this HDAC-inhibiting activity. The presence of the hydroxyl and ureido groups may alter its binding affinity to HDACs or other cellular targets, potentially leading to a different or more specific anti-tumor profile. Future research could focus on its ability to suppress the growth and tumorigenicity of cancer cells, such as hepatocellular carcinoma, potentially through a p53-independent but p21-dependent mechanism, similar to butyrate. researchgate.net

Exploration of Apoptosis Induction Pathways and Cellular Fate

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Butyric acid is known to be a potent inducer of apoptosis in various cancer cell lines. mdpi.com It can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov Studies have shown that butyrate treatment leads to the activation of key executioner enzymes like caspase-3, as well as initiator caspases such as caspase-8 and caspase-9, in lymphoid and colorectal cancer cells. nih.govnih.gov

This compound presents an intriguing candidate for exploring novel mechanisms of apoptosis induction. Research would aim to determine if and how this compound triggers apoptotic cascades. Key questions would involve its effect on mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase family of proteases. nih.govnih.gov Its unique structure could result in a modulated interaction with apoptotic machinery, offering new insights into cellular fate decisions.

Elucidation of Specific Cellular Signaling Cascades Modulated by the Compound

The signaling properties of molecules related to this compound are well-established. Butyrate, for instance, functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), namely GPR41, GPR43, and GPR109A, which are involved in regulating immune responses and inflammation. nih.gov Similarly, 3-hydroxybutyrate (B1226725) (3-HB), a ketone body, acts as a signaling molecule that can modulate pathways such as the NF-κB and cAMP/PKA/CREB cascades, influencing inflammation, oxidative stress, and metabolism. nih.govnih.gov

Given its hybrid structure, this compound could potentially interact with these or other signaling pathways in novel ways. Research in this area would focus on identifying its specific cellular receptors and downstream targets. For example, studies could explore its ability to modulate the transcriptional activity of beta-adrenergic receptors or inhibit the ERK1/2 signaling pathway, both of which are known to be affected by butyrate and are crucial in cell proliferation and metabolism. mdpi.comnih.gov Elucidating these pathways is crucial for understanding its potential as a regulatory molecule in cellular health and disease.

Utility as a Research Tool in Advanced Metabolic Studies

The compound's direct involvement in metabolic processes as an amino acid derivative makes it a valuable tool for studying enzyme function and metabolic networks.

Designing Enzyme Activity Modulators for Biochemical Probes

The structure of this compound is particularly suited for investigating enzyme mechanisms. The ureido group is capable of forming strong hydrogen bonds with the active sites of enzymes, making the compound a candidate for a modulator of enzyme activity. This property can be exploited to design highly specific biochemical probes to study enzyme kinetics and function.

By using this compound as a probe, researchers can investigate enzymes involved in amino acid and fatty acid metabolism. Its interactions could help map the active site of target enzymes, providing insights into their catalytic mechanisms. This makes it a valuable tool for fundamental enzymology and for the development of new therapeutic agents that target specific enzymes.

Table 1: Potential Research Applications of this compound Based on Related Compounds

| Research Area | Key Findings in Related Compounds (Butyric Acid/3-Hydroxybutyrate) | Potential Role of this compound |

|---|---|---|

| Tumor Suppression | Butyric acid acts as an HDAC inhibitor, inducing tumor suppressor genes like p21. researchgate.net | Investigation as a novel HDAC inhibitor with potentially altered specificity or potency due to its unique functional groups. |

| Apoptosis Induction | Butyric acid activates intrinsic and extrinsic caspase pathways (Caspase-3, -8, -9). nih.govnih.gov | Exploration as a modulator of apoptosis, potentially targeting specific components of the cell death machinery. |

| Cellular Signaling | Butyrate activates GPCRs (GPR41, GPR43, GPR109A); 3-HB modulates NF-κB and cAMP/PKA/CREB pathways. nih.govnih.gov | Candidate for a novel signaling molecule that could integrate or modulate multiple pathways due to its hybrid structure. |

| Enzyme Modulation | The ureido group can interact with enzyme active sites. | Use as a biochemical probe to study enzyme kinetics and function, particularly for enzymes in amino acid metabolism. |

| Metabolic Pathways | As a derivative of threonine, it is linked to amino acid metabolism. | Tool to trace and intervene in metabolic pathways, particularly those involving threonine and fatty acid oxidation. |

Investigating Metabolic Pathway Interventions in Model Systems

As a carbamoylated derivative of threonine, this compound is positioned at the crossroads of amino acid metabolism. Introducing this compound into cellular or organismal model systems can serve as a powerful method to study metabolic pathway interventions. Researchers can trace its metabolic fate to understand how it is processed by the cell and how it influences existing metabolic fluxes.

This approach is central to the field of metabolic engineering, where novel pathways are designed and studied. For example, synthetic pathways have been constructed in microorganisms to produce related molecules like (S)-3-hydroxybutyrate and 2,4-dihydroxybutyric acid. nih.govresearchgate.net Using this compound in model systems could help elucidate its connections to key metabolic networks, such as threonine metabolism, the urea (B33335) cycle, and fatty acid oxidation, providing a deeper understanding of metabolic regulation and integration.

Development of Specialized Derivatives for Targeted Research Initiatives

The core structure of this compound serves as a versatile starting point for the synthesis of specialized derivatives aimed at specific biological or chemical targets.

The rational design of new bioactive molecules is a cornerstone of modern drug discovery and chemical biology. nih.gov This approach leverages computational methods and a deep understanding of structure-activity relationships to create compounds with specific, enhanced properties. nih.gov Ureido derivatives are a well-established class of bioactive compounds, known for their applications as anti-infective agents. researchgate.net The synthesis of these compounds can be achieved through various methods, including the reaction of an amine with an isocyanate or by using coupling agents like carbonyldiimidazole (CDI). researchgate.netorganic-chemistry.org

In the context of this compound, rational design principles can be applied to modify its structure to create new chemical entities. For instance, the ureido moiety is a key structural feature in potent inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov Researchers have successfully designed and synthesized series of phenyl urea derivatives as IDO1 inhibitors. nih.gov Similarly, the this compound scaffold could be used to design new tool compounds to study enzyme mechanisms or as lead compounds for drug development. rsc.org The synthesis strategy might involve a one-pot procedure under Curtius rearrangement conditions, which avoids the isolation of hazardous isocyanate intermediates, to link the core structure to other molecules. organic-chemistry.org

Table 1: Examples of Rationally Designed Ureido-Containing Compounds and Their Applications

| Compound Class | Design Strategy | Target/Application |

|---|---|---|

| Phenyl Urea Derivatives | Scaffold-based design | IDO1 Inhibition (Cancer Immunotherapy) nih.gov |

| Ureido Peptides | Peptidomimetics | Biologically active peptides, Drug Discovery organic-chemistry.org |

| 2-ureido-3H-benzimidazoles | Reaction of N'-ethyl-N-cyanourea with diamino-benzoate | Gyrase and Topoisomerase IV inhibitors (Antibacterial) researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in determining biological activity. Different stereoisomers of a compound can have vastly different interactions with chiral biological targets like enzymes and receptors, leading to variations in efficacy, metabolism, and specificity. nih.gov The study of cannabinoid isomers, for example, revealed that specific stereochemical configurations are required for psychotropic activity. nih.gov

This compound possesses two chiral centers, meaning it can exist in four possible stereoisomeric forms. The laboratory synthesis from L-threonine yields a specific stereoisomer, but exploring the other variants is a key area for future research. The biological implications could be significant, as the spatial orientation of the hydroxyl and ureido groups will dictate how the molecule binds to enzyme active sites. The synthesis of these distinct stereoisomers would allow researchers to conduct detailed structure-activity relationship studies, potentially identifying an isomer with superior activity or a completely different biological profile. This exploration is fundamental to unlocking the full therapeutic or research potential of this chemical scaffold.

Emerging Research Areas and Potential Innovations

Beyond targeted derivative synthesis, the inherent chemical properties of this compound and related structures open doors to broader applications in materials science and sustainable chemistry.

There is growing interest in using hydroxy acids and their derivatives for the synthesis of biodegradable plastics, contributing to the development of environmentally friendly materials. The structure of this compound, containing a hydroxyl group, makes it a potential monomer for the creation of polyesters through polycondensation reactions. The presence of the ureido group could impart unique properties to the resulting polymer, such as altered thermal stability, degradability, or the ability to form specific hydrogen bonds, influencing the material's physical characteristics. Research in this area would focus on developing polymerization methods that are compatible with the compound's functional groups and characterizing the novel bioplastics produced.

The production of butyric acid and its derivatives is a significant area of industrial chemistry, with applications ranging from fine chemicals to biofuels. nih.gov Modern catalytic technologies are crucial for upgrading butyric acid, which can be produced efficiently via fermentation. nih.govnih.gov Research has focused on developing robust chemocatalytic and biocatalytic methods for these transformations. nih.gov

For instance, heterogeneous metal catalysts, such as those based on Ruthenium (Ru) and Platinum (Pt), have shown high activity and selectivity in the hydrogenation of carboxylic acids to alcohols. nih.gov Specifically, ZnO-supported Ruthenium-Tin bimetallic catalysts have demonstrated excellent performance in converting butyric acid to 1-butanol (B46404) with high conversion and selectivity over extended periods. nih.gov In biocatalysis, lipases are used for the esterification of butyric acid to produce esters like butyl-butyrate. nih.gov These advanced catalytic systems are paving the way for more sustainable and efficient production processes for valuable butyric acid derivatives. nih.gov

Table 2: Advanced Catalytic Systems for Butyric Acid Derivative Production

| Catalyst System | Reaction Type | Product(s) | Key Findings |

|---|---|---|---|

| 1Ru-2Sn/ZnO | Vapor Phase Hydrogenation | 1-Butanol | 99.9% conversion of butyric acid with 98.6% selectivity for the product; high stability. nih.gov |

| Pt/TiO₂ | Catalytic Hydrogenation | 1-Butanol | Considered a promising catalyst for the direct conversion of butyric acid. nih.gov |

| Ru/TiO₂ | Catalytic Hydrogenation | Ethyl Acetate (from acetic acid) | Showed 98% selectivity, demonstrating catalyst-dependent product outcomes. nih.gov |

| Lipase (B570770) | Biocatalytic Esterification | Butyl-butyrate | Enables sustainable process concepts for green chemicals. nih.gov |

In organic synthesis, this compound can serve as a versatile building block for constructing more complex molecules, including fine chemicals and potential pharmaceutical compounds. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and a ureido group capable of hydrogen bonding—makes it a useful intermediate. Synthetic chemists can leverage these functional groups for subsequent reactions to build larger, more intricate molecular architectures. For example, the hydroxyl group could be a handle for esterification or etherification, while the ureido group could direct the assembly of supramolecular structures or be incorporated into larger peptide-like molecules. organic-chemistry.org Its role as a carbamoylated derivative of the amino acid threonine suggests it could be an intermediate in pathways leading to complex natural products or their synthetic analogs.

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-2-ureido-butyric acid in laboratory settings?

Synthesis typically involves multi-step reactions, starting with protected hydroxyl and ureido groups to avoid side reactions. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC) can facilitate amide bond formation between precursor molecules . Reaction conditions (pH, temperature) must be tightly controlled to optimize yield and purity. Post-synthesis purification often employs column chromatography or recrystallization, followed by validation via HPLC and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- High-performance liquid chromatography (HPLC) to assess purity, using reverse-phase columns and UV detection.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry.

- Mass spectrometry (MS) for molecular weight verification.

- Melting point analysis to compare experimental values with literature data (e.g., predicted mp: 135.61°C) .

Q. What are the stability considerations for storing this compound in laboratory conditions?

The compound should be stored at room temperature in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Stability under varying pH and humidity should be tested using accelerated degradation studies . Analytical methods like HPLC can monitor degradation products over time .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard assays include:

- Cell viability assays (e.g., MTT, ATP luminescence) to evaluate cytotoxicity.

- Enzyme inhibition studies using kinetic assays to measure IC₅₀ values.

- Apoptosis detection via flow cytometry (Annexin V/PI staining) or caspase activity assays, referencing pathways related to tumor suppression .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological effects be systematically addressed?

Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference. Researchers should:

- Replicate experiments across multiple models (e.g., primary vs. immortalized cells).

- Perform dose-response curves to identify threshold effects.

- Use metabolomics or proteomics to identify off-target interactions .

Q. What strategies optimize the synthesis yield of this compound for large-scale studies?

Optimization approaches include:

Q. How can researchers evaluate the compound’s stability in physiological buffers for in vivo studies?

Conduct stability studies in PBS (pH 7.4) or simulated biological fluids at 37°C. Use LC-MS to quantify intact compound and degradation products over 24–72 hours. Compare degradation kinetics with structural analogs to identify stability-enhancing modifications .

Q. What methodologies are suitable for studying the compound’s interaction with proteins or nucleic acids?

Advanced techniques include:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- X-ray crystallography or cryo-EM for structural insights into binding pockets.

- Fluorescence polarization assays to detect nucleic acid interactions .

Q. How can degradation products of this compound be identified and quantified?

Employ LC-HRMS (high-resolution mass spectrometry) coupled with fragmentation libraries to characterize degradation pathways. Quantify products using stable isotope-labeled internal standards .

Q. What experimental designs are critical for validating the compound’s role in signaling pathways?

Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to assess pathway dependency. Combine with phosphoproteomics or transcriptomics to map downstream effects. Validate findings using selective inhibitors or activators of hypothesized targets .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|